1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
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Description
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C16H21FN4O5S2 and its molecular weight is 432.49. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry Applications
Derivatization agents play a crucial role in enhancing the detectability and separability of compounds in liquid chromatography. For instance, a new sulfonate reagent was synthesized for analytical derivatization, featuring a fluorophore for sensitive detection and a tertiary amino function for easy removal post-derivatization. This reagent demonstrates the application potential of similar sulfonate-based compounds in developing sensitive and selective analytical methods (Wu et al., 1997).
Organic Synthesis and Drug Development
Sulfonate groups are pivotal in synthesizing protected glycosyl donors, showcasing their utility in carbohydrate chemistry for protecting hydroxyl groups. This highlights the versatility of sulfonate-based compounds in synthesizing complex organic molecules and potential drug candidates (Spjut, Qian, & Elofsson, 2010).
Antimicrobial Research
The synthesis of triazole derivatives, including those with sulfonate groups, has shown promising antimicrobial activities. This suggests that compounds with similar chemical frameworks could be explored for developing new antimicrobial agents, contributing to the fight against drug-resistant pathogens (Bektaş et al., 2007).
Materials Science
Sulfonate-based compounds are also explored in materials science, particularly in designing polymorphs and studying their properties. This is crucial for the pharmaceutical industry, where the polymorphic form of a compound can significantly affect its bioavailability and stability (Takeguchi et al., 2015).
Properties
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O5S2/c1-3-26-15-5-4-13(10-14(15)17)28(24,25)21-8-6-12(7-9-21)27(22,23)16-19-18-11-20(16)2/h4-5,10-12H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKCKRTZHAYRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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